molecular formula C24H47NO3 B12649060 4-((Z)-Octadec-9-enyl)morpholinium acetate CAS No. 84696-70-8

4-((Z)-Octadec-9-enyl)morpholinium acetate

Cat. No.: B12649060
CAS No.: 84696-70-8
M. Wt: 397.6 g/mol
InChI Key: LYRKMUTVEOLDLG-KVVVOXFISA-N
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Description

4-((Z)-Octadec-9-enyl)morpholinium acetate is an ionic liquid that has gained attention due to its unique properties and potential applications in various fields. This compound consists of a morpholinium cation with a long alkyl chain and an acetate anion. The presence of the morpholinium group imparts both amine and ether functionalities, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-Octadec-9-enyl)morpholinium acetate typically involves the reaction of morpholine with octadec-9-enyl bromide to form the corresponding morpholinium bromide. This intermediate is then treated with sodium acetate to yield the desired acetate salt. The reaction conditions generally involve:

    Step 1: Reacting morpholine with octadec-9-enyl bromide in an organic solvent such as acetonitrile at elevated temperatures.

    Step 2: Treating the resulting morpholinium bromide with sodium acetate in water or an organic solvent to exchange the bromide ion with the acetate ion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Using large reactors to mix morpholine and octadec-9-enyl bromide.

    Purification: Employing techniques such as crystallization or distillation to purify the intermediate and final product.

    Ion exchange: Utilizing ion-exchange resins to efficiently replace the bromide ion with the acetate ion.

Chemical Reactions Analysis

Types of Reactions

4-((Z)-Octadec-9-enyl)morpholinium acetate can undergo various chemical reactions, including:

    Oxidation: The long alkyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The compound can be reduced to form saturated morpholinium salts.

    Substitution: The acetate ion can be replaced with other anions through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Ion-exchange resins or salts like sodium chloride (NaCl) can facilitate the exchange of the acetate ion.

Major Products

    Oxidation: Formation of octadec-9-enyl alcohol, octadec-9-enyl aldehyde, or octadec-9-enoic acid.

    Reduction: Formation of saturated morpholinium salts.

    Substitution: Formation of morpholinium salts with different anions.

Scientific Research Applications

4-((Z)-Octadec-9-enyl)morpholinium acetate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.

    Biology: Employed in the dissolution of biopolymers like cellulose, facilitating the study of their properties and applications.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 4-((Z)-Octadec-9-enyl)morpholinium acetate involves its interaction with molecular targets through ionic and hydrogen bonding. The morpholinium cation can interact with negatively charged sites on biomolecules, while the long alkyl chain can insert into lipid bilayers, affecting membrane properties. The acetate anion can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

    Morpholinium chloride: Similar structure but with a chloride anion instead of acetate.

    N-methylmorpholinium acetate: Contains a methyl group instead of the long alkyl chain.

    N-ethylmorpholinium acetate: Contains an ethyl group instead of the long alkyl chain.

Uniqueness

4-((Z)-Octadec-9-enyl)morpholinium acetate is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its ability to interact with lipid membranes and hydrophobic substrates. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and drug delivery systems.

Properties

CAS No.

84696-70-8

Molecular Formula

C24H47NO3

Molecular Weight

397.6 g/mol

IUPAC Name

acetic acid;4-[(Z)-octadec-9-enyl]morpholine

InChI

InChI=1S/C22H43NO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23;1-2(3)4/h9-10H,2-8,11-22H2,1H3;1H3,(H,3,4)/b10-9-;

InChI Key

LYRKMUTVEOLDLG-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN1CCOCC1.CC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN1CCOCC1.CC(=O)O

Origin of Product

United States

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